REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].[ClH:5].[CH3:6][C:7]1[C:13](=O)[CH:12]=[C:11]([CH3:15])[C:9](=[O:10])[CH:8]=1>C(O)C>[ClH:5].[NH2:1][C:2]1[S:3][C:12]2[C:11]([CH3:15])=[C:9]([OH:10])[CH:8]=[C:7]([CH3:6])[C:13]=2[N:4]=1 |f:4.5|
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=O)C(=CC1=O)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about one-half
|
Type
|
CUSTOM
|
Details
|
The crystals thus precipitated
|
Type
|
CUSTOM
|
Details
|
were separated
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
WASH
|
Details
|
washed with a small amount of ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC=1SC2=C(N1)C(=CC(=C2C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |